Enzymatic IC50 Values: Dual FT/GGT-1 Inhibition Versus Single-Target Comparators
FGTI-2734 demonstrates balanced dual inhibitory activity against farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) with IC50 values of 250 nM and 520 nM, respectively [1]. In contrast, the selective FT inhibitor FTI-2148 exhibits an FT IC50 of 1.4 nM but negligible GGT-1 inhibition, while the selective GGT-1 inhibitor GGTI-2418 shows a GGT-1 IC50 of 25 nM with minimal FT activity [2]. This dual-target profile is essential for blocking both prenylation pathways simultaneously, a feature absent in single-target comparators.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | FT IC50 = 250 nM; GGT-1 IC50 = 520 nM |
| Comparator Or Baseline | FTI-2148 (FT IC50 = 1.4 nM, GGT-1 IC50 = inactive); GGTI-2418 (GGT-1 IC50 = 25 nM, FT IC50 = inactive) |
| Quantified Difference | FGTI-2734 is the only compound among the three that exhibits sub-micromolar dual inhibition of both enzymes; FTI-2148 shows 178-fold higher FT potency but lacks GGT-1 inhibition; GGTI-2418 shows 21-fold higher GGT-1 potency but lacks FT inhibition |
| Conditions | In vitro enzymatic assays using purified farnesyltransferase and geranylgeranyltransferase-1 |
Why This Matters
This dual inhibitory profile is mechanistically required to prevent compensatory prenylation of KRAS, making FGTI-2734 the appropriate selection for experiments where single-target inhibitors are known to fail.
- [1] Kazi A, Xiang S, Yang H, et al. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors. Clin Cancer Res. 2019;25(19):5984-5996. View Source
- [2] Kazi A, Xiang S, Yang H, et al. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors. Clin Cancer Res. 2019;25(19):5984-5996. Figure 1A. View Source
